3-methyl-4-nitro-N-pyridin-4-ylbenzamide
Description
3-Methyl-4-nitro-N-pyridin-4-ylbenzamide is a benzamide derivative featuring a pyridin-4-ylamino group at the benzamide’s nitrogen, a nitro group at the 4-position, and a methyl group at the 3-position of the benzene ring (Figure 1). This compound’s structural framework combines electron-withdrawing (nitro) and electron-donating (methyl) groups, which influence its reactivity, solubility, and biological interactions.
Properties
IUPAC Name |
3-methyl-4-nitro-N-pyridin-4-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O3/c1-9-8-10(2-3-12(9)16(18)19)13(17)15-11-4-6-14-7-5-11/h2-8H,1H3,(H,14,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVWDXUFLXGPQEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NC2=CC=NC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
18.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49666868 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
313972-73-5 | |
| Record name | 3-Methyl-4-nitro-N-4-pyridinylbenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=313972-73-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-4-nitro-N-pyridin-4-ylbenzamide typically involves the following steps:
Amidation: The nitro-substituted benzoic acid is then converted to the corresponding benzamide by reacting it with pyridin-4-ylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-methyl-4-nitro-N-pyridin-4-ylbenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methyl group can participate in electrophilic substitution reactions, allowing for further functionalization of the benzene ring.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.
Major Products
Reduction: 3-methyl-4-amino-N-pyridin-4-ylbenzamide.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
3-methyl-4-nitro-N-pyridin-4-ylbenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Materials Science: Investigated for its nonlinear optical properties, making it useful in the development of advanced materials for optical signal processing.
Mechanism of Action
The mechanism of action of 3-methyl-4-nitro-N-pyridin-4-ylbenzamide is not well-documented. its structural features suggest it could interact with biological targets through hydrogen bonding and π-π interactions. The nitro group may also participate in redox reactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Key Observations :
- Methyl vs. Trifluoromethyl : Methyl groups (as in the target compound) increase steric bulk moderately, whereas trifluoromethyl groups (e.g., ) significantly boost lipophilicity and metabolic resistance .
- Heterocyclic Moieties : Pyridine (target compound) vs. pyrimidine () or pyridazine () alters π-π stacking and hydrogen-bonding capabilities, affecting target selectivity .
Insights :
- The target compound’s nitro and methyl groups may synergize for selective iNOS inhibition, though quantitative data are lacking .
- Pyridin-2-yl derivatives (e.g., ) show higher anti-inflammatory activity, likely due to optimized steric alignment with target enzymes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
